molecular formula C28H40ClNO4 B12537816 N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide CAS No. 142936-08-1

N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide

Cat. No.: B12537816
CAS No.: 142936-08-1
M. Wt: 490.1 g/mol
InChI Key: AICMDLMYXJLVKJ-UHFFFAOYSA-N
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Description

N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide is a synthetic amide derivative characterized by a hexadecanamide chain linked to a substituted phenoxy-phenyl backbone. Its structure features:

  • A hexadecanamide (C16) chain, enhancing lipophilicity and membrane permeability.
  • A central phenyl ring acting as a scaffold for functional group attachment.

Its design draws inspiration from phenolic antioxidants like butylated hydroxyanisole (BHA) and hydroxamic acid derivatives .

Properties

CAS No.

142936-08-1

Molecular Formula

C28H40ClNO4

Molecular Weight

490.1 g/mol

IUPAC Name

N-[4-(4-chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide

InChI

InChI=1S/C28H40ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(33)30-22-16-18-23(19-17-22)34-27-21-25(31)24(29)20-26(27)32/h16-21,31-32H,2-15H2,1H3,(H,30,33)

InChI Key

AICMDLMYXJLVKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide typically involves the reaction of 4-chloro-2,5-dihydroxyphenol with 4-bromophenyl hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including hydroxamic acids, phenolic antioxidants, and aryl amides. Below is a comparative analysis based on substituent groups, physicochemical properties, and reported bioactivities:

Compound Key Substituents Molecular Weight (g/mol) Reported Bioactivity Lipophilicity (LogP)
N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide 4-Cl, 2,5-diOH phenoxy; C16 amide ~529.1 (estimated) Hypothesized antioxidant activity High (>7, predicted)
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) 4-Cl phenyl; cyclopropane hydroxamic acid ~214.6 Antioxidant (DPPH assay) Moderate (~3.2)
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, ) 4-Cl phenyl; cyclohexyl hydroxamic acid ~307.8 Moderate metal chelation (ferrozine assay) High (~4.5)
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] () Dichlorobiphenyl; azo; methoxy/chloro aryl ~1050.2 Industrial dye (no bioactivity reported) Very high (>8)

Key Findings:

Antioxidant Activity: The dihydroxyphenoxy group in the target compound may enhance radical scavenging compared to monohydroxy or methoxy analogues (e.g., Compound 6 and the azo dye in ). This aligns with structure-activity relationships where electron-donating groups (e.g., -OH) improve antioxidant efficacy . In contrast, hydroxamic acids like Compound 10 exhibit stronger metal-chelating activity due to the N-hydroxy group’s affinity for Fe³⁺/Cu²⁺, a property less prominent in the target compound .

This may limit aqueous solubility but enhance penetration into lipid-rich environments (e.g., cell membranes).

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of phenolic and amide precursors, akin to methods for hydroxamic acids in . However, its long alkyl chain may complicate purification compared to smaller analogues like Compound 4.

Biological Activity

N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide, also known by its CAS number 142936-08-1, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C28H40ClNO
  • Molecular Weight : 490.1 g/mol
  • Synonyms : DTXSID00770933

The compound features a hexadecanamide chain linked to a chlorinated phenolic moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The presence of the chlorinated phenolic group suggests potential antioxidant activity, which can influence cellular signaling and metabolic processes.

Biological Activity Overview

  • Antioxidant Activity :
    • The compound's structure suggests that it may act as a free radical scavenger, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that this compound may modulate inflammatory pathways. This could be beneficial in conditions characterized by chronic inflammation.
  • Anticancer Potential :
    • In vitro assays have been conducted to evaluate the anticancer activity of this compound against different cancer cell lines. The results showed varying degrees of cytotoxicity, suggesting that it may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine production
AnticancerCytotoxicity against various cancer lines ,

Detailed Findings

  • Antioxidant Studies :
    • In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential as an antioxidant agent.
  • Inflammatory Response :
    • Research has shown that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Anticancer Activity :
    • A study conducted using the National Cancer Institute's 60-cell line screening revealed that the compound exhibited moderate activity against several cancer types, including breast and lung cancers. The mechanism appears to involve apoptosis induction and inhibition of cell cycle progression.

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